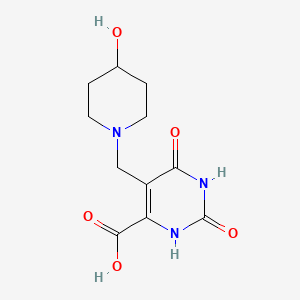

5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

This compound is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with a carboxylic acid group at position 4 and a 4-hydroxypiperidinylmethyl moiety at position 5. The hydroxypiperidine group enhances solubility and may influence binding interactions with biological targets, while the dioxo-tetrahydropyrimidine core contributes to hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-[(4-hydroxypiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c15-6-1-3-14(4-2-6)5-7-8(10(17)18)12-11(19)13-9(7)16/h6,15H,1-5H2,(H,17,18)(H2,12,13,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJDYIORJLLNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(NC(=O)NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Formation of the Tetrahydropyrimidine Ring: This can be achieved through cyclization reactions involving urea and β-ketoesters under acidic or basic conditions.

Coupling of the Rings: The piperidine and tetrahydropyrimidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides (Cl-, Br-), amines (NH3, RNH2).

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated compounds, amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, neurodegenerative diseases, and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of 5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between this compound and its analogs are critical for understanding its physicochemical and biological behavior. Below is a detailed comparison based on available data:

Core Structural Analogues

- 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate (CAS 50887-69-9): Similarity: 1.00 (structural identity except for hydration).

- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid (CAS 7164-43-4): Similarity: 0.86. Key Difference: Substitution at position 5 with an amino group instead of a hydroxypiperidinylmethyl chain reduces steric bulk and alters electronic properties, likely affecting target affinity and metabolic stability .

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2) :

Piperidine-Modified Analogues

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid :

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Core Structure | Position 5 Substituent | Key Properties |

|---|---|---|---|---|

| 5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | N/A | Dioxo-tetrahydropyrimidine | 4-Hydroxypiperidinylmethyl | High polarity, moderate solubility |

| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate | 50887-69-9 | Dioxo-tetrahydropyrimidine | None (hydrate) | Enhanced crystallinity, variable solubility |

| 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 7164-43-4 | Dioxo-tetrahydropyrimidine | Amino | Reduced steric bulk, higher metabolic liability |

| Hexahydro-3-(1-methylethyl)-2,6-dioxo-4-pyrimidinecarboxylic acid | 6202-10-4 | Hexahydropyrimidine | Isopropyl | Increased lipophilicity, steric hindrance |

Research Findings and Implications

- Solubility: The hydroxypiperidinylmethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., isopropyl in CAS 6202-10-4), as evidenced by computational logP predictions .

- Bioactivity : Piperidine-containing derivatives often exhibit enhanced binding to enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases due to their ability to form hydrogen bonds and cation-π interactions .

- Metabolic Stability: The hydroxypiperidine moiety may reduce first-pass metabolism compared to amino-substituted analogs, as observed in pharmacokinetic studies of related compounds .

Biological Activity

5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 269.26 g/mol

- CAS Number : 1807977-33-8

The compound's biological activity can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular processes, including those related to cancer proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines such as K562. The mechanism involves the promotion of G2/M phase arrest in the cell cycle, leading to increased apoptotic rates .

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| D28 | 2 | 27.92 |

| SAHA | 2 | 19.75 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression. The percentage inhibitory rates (PIR) of similar compounds against HDACs showed promising results:

| Compound | HDAC Inhibition (%) at 2 µM |

|---|---|

| D28 | 74.91 |

| D29 | 66.16 |

These results suggest that modifications to the piperidine moiety can enhance enzyme selectivity and potency.

Case Studies

- K562 Cell Line Study : A study involving K562 cells treated with varying concentrations of D28 showed a dose-dependent increase in apoptosis. The treatment resulted in a significant rise in the proportion of cells in the G2/M phase compared to controls .

- Comparative Analysis with SAHA : When compared with SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor, D28 exhibited superior apoptotic induction at lower concentrations, indicating its potential as a more effective therapeutic agent against certain cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.